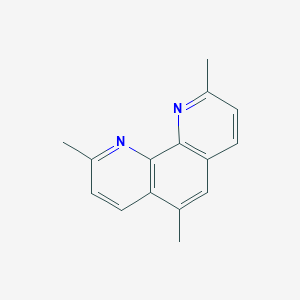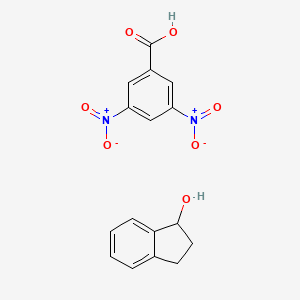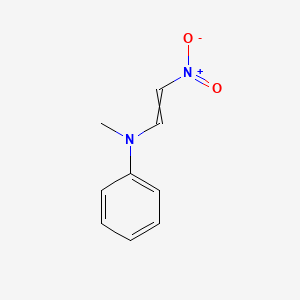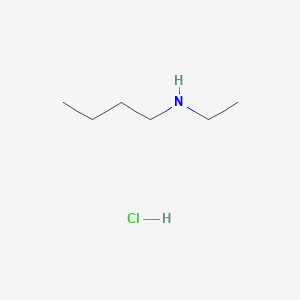
2,5,9-Trimethyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,9-Trimethyl-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of three methyl groups attached to the phenanthroline ring at positions 2, 5, and 9. Phenanthroline derivatives are known for their chelating properties, making them valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,9-Trimethyl-1,10-phenanthroline typically involves the functionalization of the phenanthroline scaffold. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,9-Trimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted phenanthrolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5,9-Trimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5,9-Trimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, rendering the enzyme inactive . The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its chelating properties and use in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups at positions 2 and 9, used in similar applications.
2,4,9-Trimethyl-1,10-phenanthroline: Another derivative with methyl groups at positions 2, 4, and 9, used in coordination chemistry and materials science.
Uniqueness
2,5,9-Trimethyl-1,10-phenanthroline is unique due to the specific positioning of its methyl groups, which can influence its chelating properties and reactivity. This unique structure can lead to different coordination geometries and stability of metal complexes compared to other derivatives .
Eigenschaften
CAS-Nummer |
61626-12-8 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2,5,9-trimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C15H14N2/c1-9-8-12-6-4-10(2)16-14(12)15-13(9)7-5-11(3)17-15/h4-8H,1-3H3 |
InChI-Schlüssel |
JGKOXUBKIHYWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(C3=C2N=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)





![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)


![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
